3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Overview
Description
“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds that have shown potent activities against various types of tumors .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”, has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors for fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .Molecular Structure Analysis
The molecular structure of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” consists of a pyrrolopyridine core with an amino group at the 3-position and a carbonitrile group at the 6-position . The exact structure can be viewed using specific software .Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile”, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” can be inferred from its molecular structure . For example, it has a molecular weight of 143.15 .Scientific Research Applications
Synthesis and Derivative Formation
Research has shown innovative methods for synthesizing derivatives of pyrrolo[3,2-b]pyridines, including 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. One study details an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives, which are then transformed into substituted pyrrolo[3,2-b]pyridines through the Friedlander reaction. This method benefits from microwave irradiation, leading to high conversion rates and shorter reaction times, highlighting the compound's synthetic flexibility and potential for generating diverse chemical structures for further investigation (Salaheldin et al., 2010).
Structural and Spectral Analysis
The structural and spectral properties of pyrrolo[3,2-b]pyridine derivatives have been extensively studied. For example, the crystal structure of a closely related compound was determined through single-crystal X-ray diffraction, providing insight into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Ganapathy et al., 2015).
Novel Synthetic Methods
Another facet of research focuses on developing novel synthetic methods for preparing pyrrolo[3,2-b]pyridine derivatives. For instance, a one-pot procedure for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides has been developed, showcasing innovative approaches to synthesizing structurally complex heterocycles (Kobayashi et al., 2012).
Application in Fluorescence and Antimicrobial Activity
Research into pyrrolo[3,2-b]pyridine derivatives has also explored their potential applications, including fluorescence properties and antimicrobial activity. A study synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, investigating their fluorescence properties and potential as antibacterial agents. This suggests possible applications in bioimaging, sensor development, or as leads for developing new antimicrobial compounds (Girgis et al., 2004).
Future Directions
The future directions for the research and development of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” and related compounds could involve further optimization of their structures to enhance their FGFR inhibitory activity . This could potentially lead to the development of more effective therapies for various types of tumors .
properties
IUPAC Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-2-5-1-7-8(12-3-5)6(10)4-11-7/h1,3-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQBIZMIVVQAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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